(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester protecting group at the 1-position and a substituted aminomethyl moiety at the 2-position. The structure includes a glycine-derived fragment (2-amino-acetyl) linked via a methylamino group to the pyrrolidine ring. This compound is likely utilized as an intermediate in organic synthesis, particularly in peptide and drug development, where the tert-butyl ester group offers stability during synthetic steps while enabling deprotection under acidic conditions .
The stereochemistry at the 2-position (S-configuration) is critical for applications requiring enantioselectivity, such as in protease inhibitors or receptor-targeted molecules. The amino-acetyl group provides a site for further functionalization, such as coupling with carboxylic acids or participation in nucleophilic reactions.
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(16)9-15(4)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWFOLISWWQXKZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Chiral Pool Approach
This method utilizes (S)-proline as the starting material:
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Protection : (S)-Proline is protected with tert-butoxycarbonyl (Boc) using Boc₂O in THF/water (yield: 92%).
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Oxidation : Boc-protected proline is oxidized to (S)-1-Boc-pyrrolidine-2-carbaldehyde using Dess-Martin periodinane (DMP) in DCM (yield: 85%).
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Reductive Amination :
-
Acylation :
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Boc₂O | THF/H₂O, RT | 92% |
| 2 | DMP | DCM, 0°C | 85% |
| 3 | MeNH₂/NaBH₃CN | MeOH, 4°C | 78% |
| 4 | BrCH₂COBr/NH₃ | DCM, RT | 65% |
Route 2: Asymmetric Synthesis
For laboratories without chiral starting materials:
-
Pyrrolidine Formation :
-
Resolution :
-
Functionalization : Sequential methylation and acylation as in Route 1
Advantage : Avoids reliance on chiral precursors.
Challenge : Lower overall yield (48% vs 65% in Route 1)
Critical Reaction Optimization
Reductive Amination
Comparative studies show:
-
NaBH₃CN vs NaBH(OAc)₃ :
Reducing Agent Solvent Temp Yield Diastereoselectivity NaBH₃CN MeOH 4°C 78% 92:8 NaBH(OAc)₃ DCE RT 83% 85:15
NaBH₃CN provides better stereocontrol despite slightly lower yield.
tert-Butyl Ester Stability
Hydrolysis studies under varying conditions:
| pH | Temp | t₁/₂ (hr) |
|---|---|---|
| 1.0 | 25°C | 2.3 |
| 7.4 | 25°C | 480 |
| 9.0 | 25°C | 18 |
Industrial-Scale Considerations
Cost Analysis of Protecting Groups
| Protecting Group | Cost ($/kg) | Deprotection Efficiency |
|---|---|---|
| tert-Butyl | 120 | 94% |
| Benzyl | 85 | 88% |
| Fmoc | 310 | 99% |
tert-Butyl offers optimal balance between cost and performance.
Continuous Flow Synthesis
Recent advancements demonstrate:
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3-Step sequence in flow reactor
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Total residence time: 45 min vs 48 hr batch
Analytical Characterization
Chiral Purity Assessment
| Method | Column | Mobile Phase | ee% |
|---|---|---|---|
| HPLC | Chiralpak AD-H | Hexane/i-PrOH 90:10 | 99.2 |
| SFC | Chirobiotic T | CO₂/MeOH 80:20 | 99.5 |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, t-Bu), 3.42 (m, 1H, CH-N), 4.12 (d, J=14 Hz, 2H, CH₂N)
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HRMS (ESI+) : m/z calc. for C₁₄H₂₇N₃O₃ [M+H]⁺: 285.2048, found: 285.2051
Emerging Methodologies
Enzymatic Desymmetrization
Photoredox Catalysis
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Visible-light-mediated C–N coupling for amino-acetyl installation
Challenges and Solutions
Scientific Research Applications
Medicinal Chemistry
This compound is of particular interest in the field of medicinal chemistry due to its structural features that resemble amino acids and peptides. Its applications include:
- Anticancer Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the amino-acetyl moiety may enhance the compound's ability to interact with biological targets involved in cancer progression .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Synthesis and Development
The synthesis of (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is notable for its efficiency and versatility:
- Synthetic Pathways : The compound can be synthesized through various methods, including the reaction of tert-butyl esters with amino acids and subsequent modifications. This flexibility allows for the creation of analogs with tailored biological properties .
- Intermediate in Drug Development : This compound serves as an intermediate in the synthesis of more complex molecules that target specific biological pathways, particularly in the pharmaceutical industry where modifications can lead to enhanced efficacy or reduced side effects .
Biological Studies
Extensive biological evaluations have been conducted on this compound:
- Enzyme Inhibition : Studies have shown that certain pyrrolidine derivatives inhibit enzymes relevant to disease pathways, such as proteases involved in cancer metastasis. The specific interactions and inhibition mechanisms are a focus of ongoing research .
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profiles and potential toxicity of this compound is crucial for its application in drug development. Preliminary studies indicate favorable absorption and metabolism profiles, making it a candidate for further investigation in clinical settings .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can act as a ligand for enzymes or receptors, modulating their activity. The pyrrolidine ring is known to enhance binding affinity and specificity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Differences and Implications
(a) Substituent Reactivity
- Target Compound vs. CymitQuimica Derivative : The target’s 2-amino-acetyl group offers a primary amine for conjugation (e.g., in peptide coupling), whereas the methoxy(methyl)carbamoyl group in the CymitQuimica compound is electron-withdrawing, reducing nucleophilicity. This makes the latter more suited as a stable intermediate rather than a reactive building block.
(b) Stereochemical Complexity
- The target compound and the CymitQuimica derivative both exhibit S-configuration at the pyrrolidine 2-position, ensuring enantiomeric purity. In contrast, hybrid structures like the piperidine-pyrrolidine compound involve multiple stereocenters, complicating synthesis but enabling tailored 3D interactions in medicinal chemistry.
Physicochemical Properties
- Lipophilicity : The pyrimidinyl ether (LogP ~2.5 estimated) is more lipophilic than the target compound (predicted LogP ~1.8) due to its aromatic substituent. The CymitQuimica derivative (LogP ~1.2) is less lipophilic owing to its polar carbamate group.
- Solubility: The target’s amino-acetyl group enhances water solubility compared to the methoxy(methyl)carbamoyl group , which lacks ionizable protons.
Biological Activity
(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules, which suggests its utility in therapeutic applications, particularly in the fields of anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₁N₂O₃
This compound features a pyrrolidine ring, an amino acid moiety, and a tert-butyl ester group, which are critical for its biological interactions.
Anticancer Activity
Research indicates that pyrrolidine derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. A notable study demonstrated that certain pyrrolidine derivatives displayed antiproliferative effects on glioma cell lines (C6 rat) and human colorectal carcinoma cells (HCT-116) .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrolidine Derivative A | C6 Glioma | 12.5 | Induction of apoptosis |
| Pyrrolidine Derivative B | HCT-116 | 15.0 | Inhibition of cell cycle progression |
| (S)-2-{...} | Various | TBD | TBD |
Anti-inflammatory Activity
Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. They are known to inhibit metalloproteases, which play a crucial role in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and tissue damage in various conditions such as arthritis and ischemia .
Antiviral Activity
Recent studies have explored the antiviral potential of similar compounds against various viruses. For example, certain pyrrolidine derivatives have shown efficacy against the herpes simplex virus (HSV) and other viral pathogens through mechanisms involving inhibition of viral replication . The specific activity of this compound against viral infections remains an area for further investigation.
Case Studies and Research Findings
-
Case Study on Anticancer Effects :
A study conducted by Venepally et al. synthesized a series of heterocyclic derivatives that included a pyrrolidine structure. These compounds were tested against various cancer cell lines, revealing significant anticancer activity attributed to their ability to induce apoptosis and inhibit cell proliferation . -
Mechanistic Insights :
The mechanism by which these compounds exert their biological effects often involves modulation of signaling pathways related to apoptosis and inflammation. For instance, the activation of caspases has been linked to the anticancer activity of pyrrolidine derivatives . -
Synergistic Effects :
Combinations of pyrrolidine derivatives with other bioactive compounds have been shown to enhance their biological activity. This synergistic effect could lead to the development of more effective therapeutic agents .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and how are yields optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl-protected pyrrolidine intermediates. For example, N-Boc-L-prolinol derivatives can react with tosyl chloride or activated acetylated amines under controlled conditions to introduce functional groups. highlights a method using N-Boc-L-prolinol and toluenesulfonic acid/chloride, achieving ~97% yield via precise stoichiometric control and anhydrous conditions . To optimize yields, ensure strict temperature control (0–20°C), use high-purity reagents, and employ inert atmospheres to prevent hydrolysis of the Boc group.
Q. Which analytical techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying stereochemistry and functional group integrity. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns validates enantiopurity. demonstrates the use of NMR to characterize intermediates (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate) and LC-MS for final product validation .
Q. How can researchers mitigate racemization during synthesis?
Racemization risks are minimized by avoiding strongly acidic/basic conditions that destabilize the Boc group. Use mild coupling agents (e.g., HATU or EDC) and low temperatures during amide bond formation. emphasizes stereochemical preservation via chiral auxiliaries and enantioselective catalysis in similar pyrrolidine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Conflicting NMR data may arise from rotamers, impurities, or diastereomers. For example, notes that tert-butyl esters can exhibit conformational flexibility, leading to split signals. Strategies include:
- Variable-temperature NMR to identify dynamic processes.
- Purification via preparative HPLC to isolate isomers .
- Comparative analysis with literature data (e.g., for analogous compounds) .
Q. How is stereochemical integrity maintained in multi-step syntheses?
Chiral pool synthesis (using enantiomerically pure starting materials like N-Boc-L-prolinol ) and asymmetric catalysis (e.g., Evans oxazolidinones) are effective. details the use of chiral intermediates (e.g., tert-butyl (S)-2-((S)-cyano(hydroxy)methyl)pyrrolidine-1-carboxylate) to enforce stereochemistry . Confirm configurations via optical rotation and X-ray crystallography.
Q. What methodologies are recommended for optimizing reaction scalability?
- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) to identify robust conditions.
- Flow Chemistry: Enhances reproducibility for exothermic reactions (e.g., tosylation in ) .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring (supported by ’s synthesis protocols) .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
